molecular formula C19H29N3O5 B14492513 D-Valyl-L-tyrosyl-L-valine CAS No. 64834-45-3

D-Valyl-L-tyrosyl-L-valine

Cat. No.: B14492513
CAS No.: 64834-45-3
M. Wt: 379.5 g/mol
InChI Key: ZNGPROMGGGFOAA-XHSDSOJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Valyl-L-tyrosyl-L-valine: is a tripeptide composed of D-valine, L-tyrosine, and L-valine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Valyl-L-tyrosyl-L-valine typically involves the stepwise coupling of the amino acids D-valine, L-tyrosine, and L-valine. The process often employs protecting groups to prevent unwanted side reactions. Common reagents used in the synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation .

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation techniques, where specific strains of microorganisms are used to produce the desired peptide. This method is advantageous due to its high stereo selectivity and environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

D-Valyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Valyl-L-tyrosyl-L-valine has several scientific research applications:

Mechanism of Action

The mechanism of action of D-Valyl-L-tyrosyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-L-tyrosyl-L-valine
  • L-Valyl-L-tyrosyl-L-phenylalanine
  • L-Valyl-L-tyrosyl-L-leucine

Uniqueness

D-Valyl-L-tyrosyl-L-valine is unique due to the presence of D-valine, which can confer different stereochemical properties compared to its all-L counterparts. This difference can affect the peptide’s biological activity, stability, and interactions with other molecules .

Properties

CAS No.

64834-45-3

Molecular Formula

C19H29N3O5

Molecular Weight

379.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15+,16-/m0/s1

InChI Key

ZNGPROMGGGFOAA-XHSDSOJGSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.